1-(4-methylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone
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Overview
Description
1-(4-methylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone is a complex organic compound that features a piperazine ring, an indole moiety, and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Phenylsulfonyl Group: The indole derivative can then be sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Piperazine Ring: The final step involves the reaction of the sulfonylated indole with 4-methylpiperazine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups attached to the piperazine or indole rings.
Scientific Research Applications
1-(4-methylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It is explored for its potential use in the synthesis of advanced polymers and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-methylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors in the body, modulating their activity and leading to therapeutic effects.
Inhibition of Enzymes: The compound may inhibit certain enzymes, thereby affecting biochemical pathways and cellular processes.
Modulation of Signaling Pathways: It can influence signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
1-(4-methylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone can be compared with similar compounds such as:
1-(4-methylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)propanone: Similar structure but with a propanone group instead of ethanone.
1-(4-methylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)butanone: Similar structure but with a butanone group instead of ethanone.
1-(4-methylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)pentanone: Similar structure but with a pentanone group instead of ethanone.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)indol-1-yl]-1-(4-methylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-22-11-13-23(14-12-22)21(25)16-24-15-20(18-9-5-6-10-19(18)24)28(26,27)17-7-3-2-4-8-17/h2-10,15H,11-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VISSQFRWXHCQDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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